6-Cyclopentyloxy-1H-indazol-3-ylamine
Overview
Description
“6-Cyclopentyloxy-1H-indazol-3-ylamine” is a laboratory chemical used for scientific research and development . It is a derivative of 1H-Indazol-3-amine , which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazole derivatives, including “this compound”, involves various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of 1H-Indazol-3-amine . The molecular formula of 1H-Indazol-3-ylamine is C7H7N3 . The molecular weight of a similar compound, 6-Methoxy-1H-indazol-3-ylamine, is 163.18 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A hydrogen bond propelled mechanism has been proposed for the cyclization step .Mechanism of Action
While the specific mechanism of action for “6-Cyclopentyloxy-1H-indazol-3-ylamine” is not available, indazole derivatives have been found to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Future Directions
Indazole derivatives have attracted great interest due to their diverse biological activities. The medicinal properties of indazole, including “6-Cyclopentyloxy-1H-indazol-3-ylamine”, need to be explored in the near future for the treatment of various pathological conditions . Some indazole derivatives have shown promising anticancer activity, indicating that they could be a promising scaffold to develop an effective and low-toxic anticancer agent .
Properties
IUPAC Name |
6-cyclopentyloxy-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-12-10-6-5-9(7-11(10)14-15-12)16-8-3-1-2-4-8/h5-8H,1-4H2,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVICQIEXUIAQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC3=C(C=C2)C(=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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